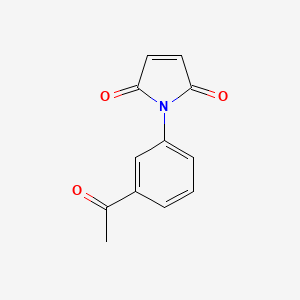

1-(3-Acetyl-phenyl)-pyrrole-2,5-dione

Description

Overview of Pyrrole-2,5-dione (Maleimide) Chemistry and its Academic Relevance

The parent structure, 1H-Pyrrole-2,5-dione, commonly known as maleimide (B117702), is a five-membered unsaturated imide that serves as a fundamental building block in organic synthesis. chemeo.comwikipedia.org Its chemical formula is C₄H₃NO₂, and it consists of a cyclic imide functional group, -C(O)NHC(O)-, attached to a carbon-carbon double bond. wikipedia.orgnist.gov This arrangement makes the double bond electron-deficient and highly reactive, which is central to its academic and industrial relevance.

Maleimide undergoes a variety of chemical reactions, including Diels-Alder cycloadditions, Michael additions, and polymerizations. wikipedia.orgresearchgate.net Its reactivity, particularly the susceptibility of its double bond to nucleophilic attack by thiols (as found in cysteine residues), has made it a cornerstone in the field of bioconjugation for linking molecules to proteins. wikipedia.orgmdpi.com The rigid, planar structure and the electron-withdrawing nature of the dicarbonyl groups are key to its chemical behavior. researchgate.net

Table 1: Physicochemical Properties of 1H-Pyrrole-2,5-dione (Maleimide)

| Property | Value |

|---|---|

| IUPAC Name | 1H-Pyrrole-2,5-dione nist.gov |

| Other Names | Maleimide, 2,5-Pyrroledione wikipedia.org |

| CAS Number | 541-59-3 nist.gov |

| Molecular Formula | C₄H₃NO₂ nist.gov |

| Molar Mass | 97.07 g/mol wikipedia.org |

This table is generated based on data from multiple sources. wikipedia.orgnist.govnist.gov

Importance of N-Substituted Maleimides in Chemical Research

The substitution of the hydrogen atom on the nitrogen of the maleimide ring with an alkyl or aryl group gives rise to the broad class of N-substituted maleimides. wikipedia.org This substitution is a critical strategy for tuning the molecule's physical, chemical, and biological properties. researchgate.net N-substituted maleimides are widely explored for their diverse applications, ranging from polymer science to medicinal chemistry.

In materials science, incorporating N-substituted maleimides into polymer chains can enhance thermal stability and hydrophilicity. researchgate.net Polymers derived from monomers with aromatic N-substituents are noted for being particularly stable at high temperatures. researchgate.net In medicinal chemistry and chemical biology, N-aryl maleimides are of considerable interest. tandfonline.com The nature of the N-substituent significantly influences the reactivity of the maleimide double bond. For instance, N-aryl maleimides react more rapidly with thiols compared to N-alkyl derivatives, a desirable trait for time-sensitive applications like radiolabelling. mdpi.com Furthermore, these compounds exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netmdpi.com

Rationale for Investigating 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione

The specific compound, this compound, merges the well-established reactive hub of the maleimide ring with the functional versatility of a 3-acetylphenyl group. uni.lu The rationale for its investigation is multifaceted. The N-aryl substitution is known to enhance the reactivity of the maleimide core for bioconjugation reactions. mdpi.com The phenyl ring provides a rigid linker, while the acetyl group (CH₃CO) offers a unique site for further chemical modification.

The ketone of the acetyl group can undergo a wide range of subsequent reactions, such as condensation to form Schiff bases, reduction to an alcohol, or conversion into other heterocyclic systems. researchgate.net This provides a powerful handle for creating more complex molecules, potentially for developing novel therapeutic agents or functional materials. The meta-position of the acetyl group on the phenyl ring influences the electronic properties of the entire molecule, distinguishing it from its ortho- and para-substituted isomers. The synthesis of related compounds, such as 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, is typically achieved by reacting the appropriately substituted aniline (B41778) (e.g., 3-aminoacetophenone) with a suitable anhydride (B1165640), suggesting a straightforward route to this target molecule. ekb.eg

Table 2: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| Compound Name | 1-(3-acetylphenyl)pyrrole-2,5-dione uni.lu |

| Molecular Formula | C₁₂H₉NO₃ uni.lu |

| Monoisotopic Mass | 215.05824 Da uni.lu |

| SMILES | CC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O uni.lu |

This table is generated based on data from PubChemLite. uni.lu

Current Research Landscape of Acetylphenyl-Substituted Heterocycles

The acetylphenyl moiety is a common feature in a variety of heterocyclic compounds currently under investigation for their pharmacological potential. openmedicinalchemistryjournal.com Its presence often imparts or enhances biological activity. For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor to synthesize a range of heterocyclic scaffolds, including benzothiazole (B30560) and thieno[2,3-b]pyridine (B153569) derivatives, which have shown significant antibacterial and antioxidant activities. researchgate.net

Similarly, various studies have reported on other acetylphenyl-bearing heterocycles:

Thiazole Derivatives : 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov

Chromenone Derivatives : 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one has been used as a building block in three-component reactions to form other complex heterocyclic systems. researchgate.net

Tetrahydroisoquinolines : N-(4-acetylphenyl)acetamide fragments have been incorporated into tetrahydroisoquinoline structures, which were then evaluated for anticancer and antioxidant properties. nih.gov

This consistent use of the acetylphenyl group as a component in bioactive molecules highlights its importance as a "privileged" structural motif in medicinal chemistry. The research landscape indicates a strong interest in using this functional group to create new chemical entities with diverse biological applications, providing a solid context for the investigation of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(13)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQUIPHDYFBTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357169 | |

| Record name | 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95695-43-5 | |

| Record name | 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 1 3 Acetyl Phenyl Pyrrole 2,5 Dione

Precursor Synthesis and Optimization

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: 3-aminoacetophenone and maleic anhydride (B1165640).

Synthesis of 3-Aminoacetophenone Derivatives

3-Aminoacetophenone is a critical building block for the title compound, and its synthesis typically commences from the commercially available 3-nitroacetophenone. The most common and effective method for this transformation is the reduction of the nitro group. Various reducing agents and conditions have been employed for this purpose, each with its own set of advantages.

A prevalent method involves catalytic hydrogenation. For instance, 3-nitroacetophenone can be reduced to 3-aminoacetophenone in high yield using a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. epa.gov Another effective catalyst is Raney nickel, which can be used in ethanol (B145695) under hydrogen pressure to achieve the desired transformation. niscpr.res.in A classical approach that avoids high-pressure hydrogenation is the use of metal powders in acidic media, such as tin (Sn) in the presence of concentrated hydrochloric acid. impactfactor.org The iron powder reduction method is also a viable option, though it is sometimes associated with environmental concerns and challenges in product purification. epa.gov

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

| 1% Palladium on Carbon | Methanol | 60-70°C, 0.5-0.6 MPa H₂ | 95% | epa.gov |

| Raney Nickel | Ethanol | 50°C, 1950 lb H₂ pressure | 71% | niscpr.res.in |

| Tin (granulated) | Water, conc. HCl | Reflux | - | impactfactor.org |

| Iron powder | Water, HCl | Reflux | - | orgsyn.org |

This table summarizes various reported methods for the synthesis of 3-aminoacetophenone from 3-nitroacetophenone.

Synthesis of Maleic Anhydride Precursors

Maleic anhydride is a readily available industrial chemical and serves as the direct precursor for the pyrrole-2,5-dione moiety of the target molecule. wikipedia.org It is typically produced on a large scale through the vapor-phase oxidation of n-butane or benzene. wikipedia.org For the synthesis of 1-(3-acetyl-phenyl)-pyrrole-2,5-dione, maleic anhydride is used directly and does not typically require the synthesis of more complex precursors. Its bifunctional reactivity, characterized by an electron-deficient double bond and the anhydride group, makes it an ideal substrate for the subsequent condensation reaction. wikipedia.org

Direct Synthesis Routes to this compound

The direct synthesis of this compound from its precursors is most commonly achieved through a two-step cyclocondensation process. This method is widely applicable for the preparation of a variety of N-substituted maleimides. orgsyn.orgiosrjournals.org

Traditional Cyclocondensation Approaches

The traditional and most widely employed method for the synthesis of N-arylmaleimides involves the reaction of an aromatic amine with maleic anhydride. orgsyn.orgiosrjournals.org This process consists of two distinct stages: the formation of an N-arylmaleamic acid intermediate and its subsequent dehydration to form the maleimide (B117702) ring.

The synthesis commences with the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl carbons of maleic anhydride. This reaction is typically carried out in a suitable solvent at room temperature and leads to the opening of the anhydride ring to form the corresponding N-(3-acetylphenyl)maleamic acid. orgsyn.org This intermediate is often a stable, solid compound that can be isolated and purified before proceeding to the next step. The formation of the maleamic acid is generally a high-yield reaction. orgsyn.org

The second step is the cyclodehydration of the N-(3-acetylphenyl)maleamic acid to yield this compound. This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate (B1210297). orgsyn.org The acetic anhydride serves to remove the water molecule formed during the ring closure, while the sodium acetate facilitates the reaction. researchgate.net The product, this compound, can then be isolated and purified.

Condensation: 3-Aminoacetophenone + Maleic Anhydride → N-(3-Acetylphenyl)maleamic acid

Dehydration: N-(3-Acetylphenyl)maleamic acid → this compound + Water

The choice of solvent can influence both the initial condensation and the subsequent cyclization steps. For the formation of the maleamic acid, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used, in which the maleamic acid intermediate often precipitates, allowing for easy isolation. orgsyn.orgucl.ac.be

The kinetics of the reaction between anilines and maleic anhydride have been studied, revealing that the initial ring-opening reaction is generally fast. researchgate.net The subsequent cyclodehydration step is typically the rate-determining step. The rate of this cyclization is significantly influenced by temperature and the presence of the catalyst. researchgate.net Studies on the imidization of poly(styrene-co-maleic anhydride) with aniline (B41778) have shown that the reaction involves two consecutive steps: a rapid ring-opening to form the amic acid, followed by a slower ring-closing to form the imide. researchgate.net The rate of imidization was found to be greatly influenced by the reaction temperature and the molar ratio of the reactants. researchgate.net

While specific kinetic data for the synthesis of this compound is not extensively reported, studies on similar systems provide valuable insights. For instance, the solid-state reaction of maleic anhydride with various substituted anilines has been investigated, and the rate constants and activation energies have been determined. niscpr.res.in These studies indicate that the reaction proceeds via the diffusion of maleic anhydride into the aniline lattice.

| Aniline Derivative | Rate Constant (k) at 60°C (min⁻¹) | Activation Energy (kcal/mol) | Reference |

| p-Anisidine | 0.046 | 13.7 | niscpr.res.in |

| p-Chloroaniline | 0.023 | 14.2 | niscpr.res.in |

| m-Nitroaniline | 0.009 | 14.7 | niscpr.res.in |

This table presents kinetic data for the solid-state reaction of maleic anhydride with various anilines, providing a comparative basis for understanding the reactivity of substituted anilines.

In solution-phase synthesis, the solvent can play a more complex role. Polar aprotic solvents are generally favored for the cyclization step as they can help to solubilize the maleamic acid and facilitate the reaction. The use of an azeotropic solvent in the cyclization step can also be employed to remove water and drive the equilibrium towards the product.

Catalytic Synthesis Methods

Catalysis plays a pivotal role in the synthesis of pyrrole-2,5-diones, offering pathways to higher yields, milder reaction conditions, and enhanced control over the chemical transformation. Both homogeneous and heterogeneous catalytic systems have been successfully developed for this purpose.

Homogeneous Catalysis for Pyrrole-2,5-dione Formation

Homogeneous catalysis offers a powerful tool for the synthesis of polysubstituted maleimides through various metal-mediated cycloaddition and coupling reactions. Transition metal complexes, particularly those of palladium and ruthenium, have been instrumental in this regard. For instance, ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide provides a route to highly substituted maleimides in excellent yields. organic-chemistry.org Similarly, palladium catalysts enable the efficient cyclization of alkynes with isocyanides to furnish a broad range of maleimide derivatives under mild conditions. organic-chemistry.org

More recently, organocatalysis has emerged as a viable and mild alternative. N-Heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl maleimides. chemrxiv.org This method involves the in-situ activation of the precursor phthalamic acid and subsequent NHC-catalyzed atroposelective amidation, yielding well-decorated products with high efficiency. chemrxiv.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ru3(CO)12 | [2+2+1] Cocyclization | Intermolecular reaction of isocyanates, alkynes, and CO; produces polysubstituted maleimides with high selectivity. | organic-chemistry.org |

| Palladium Complexes | Carbonylative Amination | Utilizes C-C bond activation of cyclopropenone; recaptures eliminated CO in the catalytic cycle. | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Atroposelective Amidation | Organocatalytic approach for synthesizing N-aryl maleimides under mild conditions with excellent yields and enantioselectivities. | chemrxiv.org |

Heterogeneous Catalysis for Enhanced Yields and Selectivity

While homogeneous catalysts are effective, their separation from the reaction mixture can be problematic. Heterogeneous catalysts offer a solution by simplifying product purification and enabling catalyst recycling, which aligns with the principles of sustainable chemistry. Ullmann-type N-arylation reactions, a key method for forming the N-aryl bond, have been significantly improved using heterogeneous copper and palladium catalysts. mdpi.com

These catalysts typically involve immobilizing the active metal species on various supports, such as silica, magnetic nanoparticles (Fe₃O₄), or polymers. mdpi.comdoi.org For example, copper nanoparticles supported on silica/iron oxide composites (Cu⁰-EP/SiO₂/Fe₃O₄) have been used for the N-arylation of various heterocycles with aryl halides, achieving substantial product yields. mdpi.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction medium using an external magnet. Similarly, palladium immobilized on amine-functionalized magnetite has shown excellent catalytic activity and reusability over multiple cycles in Ullmann-type reactions. mdpi.com The use of solid acid catalysts, such as zirconium(IV) hydrogen phosphate, which can be regenerated by washing or calcination, also presents a viable heterogeneous approach for N-substituted maleimide synthesis. google.com

| Catalyst System | Support Material | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Cu⁰-EP | SiO₂/Fe₃O₄ | N-Arylation of heterocycles | Magnetic separation, good yields (12-20h reaction time). | mdpi.com |

| Pd⁰-AO | Fe₃O₄ | N-Arylation of indoles | Excellent yields and selectivity, catalyst reusable for up to seven runs. | mdpi.com |

| Zirconium(IV) hydrogen phosphate | N/A (Solid Acid) | N-substituted maleimide synthesis | Catalyst can be regenerated through washing or calcination. | google.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, this involves developing methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. mdpi.comsemanticscholar.org

Solvent-Free Reactions

Performing reactions without a solvent, or in "neat" conditions, is a cornerstone of green synthesis. This approach eliminates solvent-related waste, cost, and safety hazards. The synthesis of N-aryl maleimides can be effectively carried out using solvent-free methods, often with high yields. tandfonline.com For instance, the reaction between maleic anhydride and a substituted aniline can proceed without a solvent, followed by a solvent-free cyclization step. One study demonstrated the synthesis of five different aryl-substituted maleimides using solventless methods, achieving high yields ranging from 78% to 99%. tandfonline.com Such protocols are often coupled with other green techniques, like microwave heating, to further enhance reaction efficiency. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used tool in organic synthesis to accelerate reactions. rsc.orgpsu.edu Compared to conventional heating, microwave energy provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times, often higher yields, and improved product purity. rsc.orgresearchgate.net

In the synthesis of N-substituted maleimides, microwave assistance is particularly effective for the cyclization of the intermediate maleamic acid. For example, the synthesis of N-(4-chlorophenyl)maleimide using conventional heating required 60 minutes at 60-70°C to achieve a 70% yield. tandfonline.com In contrast, a microwave-assisted method at 90°C produced a slightly higher yield (73%) in just 30 seconds, representing a 99% reduction in reaction time. tandfonline.com This dramatic acceleration makes microwave-assisted synthesis a highly attractive green alternative for producing compounds like this compound. tandfonline.comnih.gov

| Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Thermal | 60-70 | 60 min | 70 |

| Microwave | 90 | 30 s | 73 |

Photocatalytic and Biomimetic Approaches

Photocatalysis represents a frontier in green synthesis, using light to drive chemical reactions. Photo-induced copolymerization of N-substituted maleimides with electron-donor monomers like vinyl ethers can proceed rapidly upon UV exposure, often without the need for a photoinitiator. kpi.ua The maleimide itself can absorb UV radiation and initiate the reaction. kpi.ua Furthermore, photoredox catalysis provides a mild method for generating aryl radicals from stable aryl halides, which can then be used in the synthesis of complex molecules. nih.gov This approach could be adapted for the arylation step in maleimide synthesis.

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. While direct biomimetic routes to simple N-aryl maleimides are not common, inspiration can be drawn from the synthesis of related natural products. For example, the synthesis of pyrrole-imidazole alkaloids involves oxidative cyclization and dimerization pathways. nih.gov These strategies, which often proceed under mild, aqueous conditions, highlight the potential for developing enzyme- or chemo-mimetic systems for the synthesis of pyrrole-2,5-dione structures.

Post-Synthetic Functionalization and Chemical Transformations

Following the primary synthesis of the this compound scaffold, its true synthetic potential is realized through post-synthetic modifications. The electron-deficient nature of the maleimide double bond, further enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups and the N-aryl substituent, makes it a prime target for a variety of chemical reactions. The acetyl group on the phenyl ring also presents opportunities for further derivatization, although the reactions at the maleimide core are typically more facile and widely exploited.

The carbon-carbon double bond within the maleimide ring is a highly versatile functional group. Its pronounced electrophilicity allows it to readily participate in several addition and cycloaddition reactions. This reactivity is the basis for its widespread use as a linker in bioconjugation and a building block in polymer and materials science. The presence of the 3-acetylphenyl group modulates this reactivity, generally increasing the electrophilicity of the double bond compared to N-alkyl or unsubstituted N-phenyl maleimides.

The maleimide double bond is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. researchgate.net This reaction is one of the most reliable and efficient methods for forming carbon-heteroatom or carbon-carbon bonds with the maleimide core. The reaction proceeds under mild conditions and is highly selective, making it a favored strategy in complex molecular settings. For this compound, the electron-withdrawing acetyl group on the phenyl ring enhances the electrophilic character of the double bond, typically leading to faster reaction rates for Michael additions compared to maleimides bearing electron-donating groups on the N-aryl substituent.

Reactions at the Maleimide Double Bond

Nucleophilic Additions (e.g., Michael Additions)

Thiol-Maleimide "Click" Chemistry and its Mechanistic Aspects

The reaction between a maleimide and a thiol is a premier example of "click" chemistry, a set of criteria for reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and simple to perform. bachem.com The thiol-maleimide Michael addition is exceptionally efficient and selective for thiols, particularly at physiological pH (6.5-7.5), proceeding much faster than competing reactions with other nucleophiles like amines. researchgate.net This has made N-substituted maleimides, including aryl-substituted variants like this compound, indispensable reagents for the site-specific modification of proteins and peptides via their cysteine residues. lumiprobe.com

The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, forming a stable thiosuccinimide or succinimidyl thioether linkage. bachem.com The reaction is typically base-catalyzed, with the base (which can be an external base or another amine in the system) deprotonating the thiol to form the more nucleophilic thiolate. tocris.com Computational and kinetic studies have shown that the specific mechanism can be influenced by the choice of solvent, initiator, and the pKa of the thiol. ekb.eg

However, the stability of the resulting thioether linkage can be a concern. Under certain conditions, particularly in the presence of excess thiols, a retro-Michael reaction can occur, leading to thiol exchange. creativepegworks.com Furthermore, when the conjugation occurs with a peptide or protein via an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a more stable six-membered thiazine (B8601807) derivative. bachem.comacs.org This rearrangement is pH-dependent and can be avoided by performing the conjugation at a more acidic pH. acs.org

Table 1: Illustrative Conditions for Thiol-Maleimide Conjugation

| Thiol Source | Maleimide | Solvent/Buffer | pH | Temperature | Outcome |

| Cysteine-containing Peptide | N-Aryl Maleimide | Phosphate Buffer (PBS) | 7.0-7.5 | Room Temp | Thiosuccinimide Adduct |

| Glutathione | N-Aryl Maleimide | Tris Buffer | 7.4 | 37 °C | Thiosuccinimide Adduct |

| Thiophenol | N-(3-acetylphenyl)maleimide | N,N-Dimethylformamide (DMF) | N/A | Room Temp | Thiosuccinimide Adduct |

This table is illustrative. Specific conditions for this compound would require experimental optimization.

Amine Additions

Primary and secondary amines can also act as nucleophiles in Michael additions to the maleimide double bond of this compound. cmu.edu While the reaction with thiols is generally faster and more selective at neutral pH, amine addition can become competitive at higher pH values (typically >8). nih.gov The reaction proceeds via the formation of an initial adduct that can subsequently rearrange. Theoretical studies on the addition of amines to maleimides suggest that the reaction can be catalyzed by additional amine molecules, which facilitate the necessary proton transfers. cmu.edu

In some synthetic strategies, the addition of amines is desirable. For instance, the reaction of bismaleimides with an excess of diamine via Michael addition is a key step in the synthesis of certain amino-terminated oligoimides. rasayanjournal.co.in Furthermore, recent developments have shown that consecutive addition of a thiol and then an amine to dibromomaleimides can be used to generate stable, dually functionalized conjugates. nih.gov

The maleimide double bond is a potent dienophile for the [4+2] Diels-Alder cycloaddition reaction, a powerful tool for constructing six-membered rings with high stereocontrol. masterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl groups makes N-substituted maleimides highly reactive dienophiles. The presence of the additional electron-withdrawing 3-acetylphenyl group on the nitrogen atom of this compound further enhances its dienophilic character, making it highly suitable for reactions even with less reactive dienes. rsc.org

This reaction is widely used to create complex polycyclic structures. A common application involves the reaction of N-aryl-maleimides with furan (B31954) derivatives, which serves as a reversible cross-linking chemistry in the development of self-healing materials. rsc.orgresearchgate.net

Diels-Alder Cycloadditions

Diene Reactivity and Stereochemical Control

The success and outcome of the Diels-Alder reaction depend significantly on the diene partner and the reaction conditions. Electron-rich dienes react most readily with electron-poor dienophiles like this compound. Common dienes include cyclic dienes like furan and cyclopentadiene, as well as acyclic dienes such as 2,3-dimethylbutadiene. tandfonline.com Pyrroles can also act as dienes, but their aromaticity makes them less reactive, and they can sometimes favor Michael addition products instead of the desired cycloadduct. researchgate.net

A key feature of the Diels-Alder reaction is its high degree of stereochemical control. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When a cyclic diene reacts with a maleimide, two diastereomeric products, termed exo and endo, can be formed. youtube.com

The endo product is typically formed faster and is considered the kinetic product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the diene and the dienophile's carbonyl groups in the transition state. youtube.com

The exo product is generally more sterically favored and therefore more thermodynamically stable.

The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts. rsc.org Lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product, often through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition. rsc.orgnih.gov

Table 2: Stereochemical Outcomes in Diels-Alder Reactions of N-Aryl Maleimides

| Diene | Maleimide | Conditions | Major Product | Rationale |

| Furan | N-Phenylmaleimide | Diethyl Ether, RT | endo | Kinetic Control nih.gov |

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 80 °C | exo | Thermodynamic Control nih.gov |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Microwave, 140 °C, 5 min | exo | Thermodynamic Control tandfonline.com |

| Cyclopentadiene | N-Phenylmaleimide | Benzene, RT | endo | Kinetic Control |

This table presents typical outcomes for N-aryl maleimides. The specific behavior of this compound would follow these general principles.

Thermo-Reversible Diels-Alder Systems

The maleimide functional group in this compound serves as an excellent dienophile in Diels-Alder cycloadditions. The reaction with a conjugated diene, most notably a furan derivative, is of particular interest due to its thermal reversibility. researchgate.netmdpi.com This [4+2] cycloaddition leads to the formation of oxanorbornene adducts. mdpi.com

The reaction typically proceeds at moderate temperatures, while the reverse reaction, or retro-Diels-Alder, is induced by heating. nih.gov This reversible nature has made the furan/maleimide system a cornerstone for the development of self-healing polymers and reprocessable thermosets. researchgate.net

The Diels-Alder reaction between a furan and a maleimide can yield two diastereomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct. nih.govpearson.com The reaction conditions, including temperature, can influence the ratio of these isomers. pearson.com For instance, lower temperatures (e.g., 25 °C) tend to favor the endo product, whereas higher temperatures (e.g., 90 °C) can lead to the formation of the more stable exo isomer, often through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition. pearson.com

The electronic nature of the substituents on both the diene and dienophile plays a critical role. The presence of the electron-withdrawing acetyl group on the phenyl ring of this compound enhances the dienophilic character of the maleimide double bond. Electron-withdrawing groups on the maleimide generally favor the formation of the endo adduct and can influence the kinetics of the retro-Diels-Alder reaction. rsc.org

Table 1: Furan/Maleimide Diels-Alder Reaction Characteristics

| Feature | Description | References |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition | pearson.com |

| Key Reactants | Diene (e.g., Furan), Dienophile (Maleimide) | researchgate.netmdpi.com |

| Products | Endo and exo diastereomeric adducts (oxanorbornenes) | mdpi.compearson.com |

| Reversibility | Thermally reversible (Diels-Alder/retro-Diels-Alder) | mdpi.comnih.gov |

| Kinetic Control | Favors endo adduct at lower temperatures | nih.govpearson.com |

| Thermodynamic Control | Favors exo adduct at higher temperatures | nih.gov |

| Substituent Effect | Electron-withdrawing groups on maleimide enhance reactivity | rsc.org |

Radical Polymerization Initiation

N-substituted maleimides, including this compound, are known to participate in radical polymerization reactions. researchgate.net While they can undergo homopolymerization, they are more frequently employed as acceptor monomers in copolymerization with electron-donor monomers like styrene. kpi.uavcu.eduacs.org This type of copolymerization often proceeds through the formation of a charge-transfer complex between the electron-rich and electron-poor monomers, leading to a high degree of alternation in the resulting copolymer chain. acs.orgresearchgate.net

The polymerization can be initiated using standard radical initiators, such as azobisisobutyronitrile (AIBN), or through photo-initiation. kpi.uaacs.org In some systems, N-substituted maleimides can even act as photoinitiators themselves, inducing the polymerization of other monomers like acrylates upon UV exposure. kpi.ua The properties of the resulting polymers, such as molecular weight and thermal stability, can be controlled by the polymerization conditions and the choice of comonomers. acs.orgmdpi.com The N-substituent can influence the polymerization behavior; electron-withdrawing groups on the N-phenyl ring can increase the rate of copolymerization. vcu.edu

Table 2: Radical Polymerization of N-Substituted Maleimides

| Polymerization Type | Comonomer Example | Initiation Method | Key Feature | References |

|---|---|---|---|---|

| Copolymerization | Styrene | Thermal (AIBN) or Photo-initiation | Forms alternating copolymers | kpi.uaacs.orgresearchgate.net |

| Copolymerization | Vinyl Ethers | Photo-initiation (initiator-free) | Rapid polymerization | kpi.ua |

| Homopolymerization | Maleimide only | Radical Initiators | Can produce thermally stable polymers | researchgate.net |

Hydrogenation and Reduction Chemistry

The carbon-carbon double bond within the maleimide ring of this compound is susceptible to hydrogenation. This reaction typically involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reduction converts the pyrrole-2,5-dione moiety into the corresponding saturated succinimide (B58015) ring, yielding 1-(3-acetyl-phenyl)-pyrrolidine-2,5-dione. This transformation removes the dienophilic and Michael acceptor reactivity of the maleimide group while leaving the acetylphenyl portion and the imide carbonyls intact under standard conditions. This selective reduction allows for the modification of the maleimide ring without affecting other functional groups on the molecule.

Reactions Involving the Acetyl Group on the Phenyl Ring

The acetyl group attached to the phenyl ring provides a second major site for chemical modification, behaving as a typical aryl ketone.

Condensation Reactions (e.g., Claisen-Schmidt)

The acetyl group, with its α-methyl protons, can readily participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone (in this case, the acetyl group of this compound) with a non-enolizable aldehyde. akademisains.gov.my

This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, results in the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govsci-hub.stnih.gov Reacting this compound with various aromatic aldehydes would yield a series of novel chalcone derivatives bearing a terminal maleimide group. These chalcones are valuable synthetic intermediates for creating more complex heterocyclic compounds. itmedicalteam.pl

Oxidation and Reduction of the Ketone

The ketone functionality of the acetyl group can be either oxidized or reduced.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(3-(1-hydroxyethyl)phenyl)pyrrole-2,5-dione. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is crucial for selectivity, especially to avoid reduction of the imide carbonyls. NaBH₄ is generally mild enough to selectively reduce the ketone in the presence of the imide. The rate of reduction can be influenced by other substituents on the aromatic ring. nih.gov

Oxidation: The acetyl group can be oxidized to a carboxylic acid group through the haloform reaction if treated with a halogen in the presence of a strong base. A more synthetically useful transformation is the Baeyer-Villiger oxidation. wikipedia.org In this reaction, treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ketone into an ester (an acetate). rsc.orgorganic-chemistry.org For acetophenone (B1666503) derivatives, this reaction typically involves the migration of the phenyl group, leading to the formation of phenyl acetate derivatives. tru.ca In this case, it would produce 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate.

Halogenation and Electrophilic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the acetyl group and the N-maleimido group.

Acetyl Group (at C1): Directs incoming electrophiles to C5.

N-Maleimido Group (at C3): Directs incoming electrophiles to C2, C4, and C6.

The positions C2, C4, and C6 are activated by the N-maleimido group (an amide-type substituent) but deactivated by the acetyl group. Position C5 is strongly deactivated by both groups. Therefore, substitution is most likely to occur at the positions ortho and para to the N-maleimido group, namely C2, C4, and C6.

For example, in a nitration reaction using a mixture of nitric and sulfuric acid, the nitro group would be directed primarily to the C2, C4, and C6 positions. automate.videoorgsyn.org Similarly, halogenation with agents like Br₂ in the presence of a Lewis acid catalyst would yield a mixture of bromo-substituted products at these activated positions.

Table 3: Summary of Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Maleimide C=C | Diels-Alder | Furan derivative, heat | Oxanorbornene adduct |

| Maleimide C=C | Radical Copolymerization | Styrene, AIBN | Alternating copolymer |

| Maleimide C=C | Hydrogenation | H₂, Pd/C | Succinimide derivative |

| Acetyl Group | Claisen-Schmidt | Ar-CHO, NaOH/EtOH | Chalcone derivative |

| Acetyl Group (Ketone) | Reduction | NaBH₄ | Secondary alcohol |

| Acetyl Group (Ketone) | Baeyer-Villiger Oxidation | m-CPBA | Phenyl acetate ester |

| Phenyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | ortho, para substituted product (to maleimide) |

Table of Compound Names

Derivatization at the Imide Nitrogen Atom (if applicable through alternative synthetic routes)

Direct derivatization at the imide nitrogen of a pre-formed N-substituted maleimide, such as this compound, is not a commonly employed synthetic strategy. The stability of the N-aryl bond makes modifications at this position challenging without disrupting the imide ring itself. Therefore, derivatization is typically achieved through alternative synthetic routes where the desired substituent on the nitrogen atom is introduced from the outset of the synthesis.

The most prevalent method for synthesizing N-substituted maleimides involves the condensation of a primary amine with maleic anhydride or its derivatives. srce.hr This process generally occurs in two steps: the initial reaction of the amine with the anhydride to form a maleamic acid intermediate, followed by a dehydration step, often facilitated by acetic anhydride and a catalyst like sodium acetate, to induce cyclization to the imide. srce.hrmdpi.com

Consequently, the diversity of derivatives of this compound at the imide nitrogen is primarily a function of the availability of substituted anilines that can be used as starting materials in the Paal-Knorr pyrrole (B145914) synthesis or related cyclocondensation reactions. researchgate.netresearchgate.net For instance, variations in the substitution pattern on the phenyl ring can be achieved by employing different isomers of aminoacetophenone or by introducing other functional groups onto the aromatic amine precursor.

Alternative synthetic approaches to N-substituted pyrroles and pyrrole-2,5-diones further highlight that modification of the N-substituent is integral to the initial synthetic design rather than a post-synthesis derivatization. These methods include:

Microwave-Induced Iodine-Catalyzed Reactions: An efficient synthesis of N-substituted pyrroles can be achieved by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless conditions, catalyzed by molecular iodine and induced by microwave irradiation. nih.gov

Catalyst- and Solvent-Free Paal-Knorr Cyclization: High hydrostatic pressure can be utilized to promote the cyclization of 1,4-dicarbonyl compounds with primary amines, offering a green and efficient route to N-substituted pyrroles. researchgate.net

Nickel-Catalyzed Cyclization: Homogeneous nickel catalysts can be employed for the synthesis of N-aryl pyrroles from the reaction of 2,5-hexanedione (B30556) with anilines. researchgate.net

These methodologies underscore that the generation of a library of 1-aryl-pyrrole-2,5-diones with diverse functionalities on the aryl substituent is accomplished by selecting the appropriately substituted aniline as a key building block.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The maleimide scaffold, present in this compound, is a versatile component in various MCRs due to its electrophilic nature and reactive double bond. While specific MCRs involving this compound are not extensively documented, its participation in analogous reactions can be inferred from the reactivity of other maleimides.

One notable example is the catalyst-free, three-component synthesis of amidinomaleimides . This reaction involves the one-pot coupling of an azidomaleimide with a secondary amine and an aldehyde. acs.org The process is highly modular and proceeds under mild conditions, suggesting that a suitably modified azido-analogue of this compound could be a viable substrate.

Another significant class of MCRs involving maleimides is palladium-catalyzed cyclization reactions . For instance, a palladium catalyst can facilitate the cyclization of alkynes with isocyanides, which upon hydrolysis, yield polysubstituted maleimide derivatives. organic-chemistry.org In this type of reaction, the isocyanide serves as a source of both a carbon and a nitrogen atom.

Furthermore, maleimides can participate in copper-catalyzed oxidative aminohalogenation reactions . This three-component reaction utilizes a secondary amine and a halogen source (N-halosuccinimide) to introduce both an amino and a halo group across the maleimide double bond. organic-chemistry.org

The general reactivity of the maleimide core suggests that this compound could be a valuable building block in the discovery of novel MCRs and the synthesis of complex molecular architectures. The acetyl group on the phenyl ring also offers a potential site for further transformations either before or after the multi-component reaction.

The following table summarizes representative multi-component reactions where maleimides are key substrates, indicating the potential for this compound to be used in similar transformations.

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| Amidinomaleimide Synthesis | Azidomaleimide, Secondary Amine, Aldehyde | Catalyst-free, mild conditions | Amidinomaleimide |

| Palladium-Catalyzed Cyclization | Alkyne, Isocyanide, Maleimide precursor chemistry | Palladium catalyst | Polysubstituted Maleimide |

| Oxidative Aminohalogenation | Maleimide, Secondary Amine, N-halosuccinimide | Copper catalyst | Aminohalo-succinimide |

| Morita-Baylis-Hillman Reaction | Maleimide, 1,3,5-Triazinane | Triphenylphosphine | 3-Aminomethylated Maleimide |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental in determining the connectivity and electronic nature of 1-(3-acetyl-phenyl)-pyrrole-2,5-dione.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. For the phenyl ring, it would show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern. The two olefinic protons of the pyrrole-2,5-dione ring would also show a strong cross-peak, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively link each aromatic and olefinic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. Key correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. Correlations from the phenyl protons to the carbons of the pyrrole-2,5-dione ring would confirm the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could reveal through-space interactions between the protons of the phenyl ring and the olefinic protons of the pyrrole-2,5-dione ring, providing insights into the preferred conformation and rotational orientation of the phenyl group relative to the dione (B5365651) ring.

While specific data for the target compound is unavailable, studies on related pyrrole-2,3-dione and pyrrolidine-2,3-dione derivatives confirm the utility of these 2D NMR techniques in verifying their complex structures. acgpubs.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be dominated by several key vibrational modes.

The most prominent bands in the FTIR spectrum would be due to the carbonyl (C=O) stretching vibrations. The pyrrole-2,5-dione (maleimide) ring has two carbonyl groups, which typically exhibit symmetric and asymmetric stretching modes. These are expected in the range of 1700-1780 cm⁻¹. acgpubs.org The acetyl group's carbonyl stretch would appear at a lower frequency, typically around 1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the imide group and C-H stretching of the aromatic and olefinic protons would also be present. For comparison, the FTIR spectrum of the related compound N-(4-methylphenyl)maleimide shows a strong C=O absorption at 1708 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C bonds of both the aromatic and the maleimide (B117702) rings would be expected to show strong Raman signals.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide Carbonyls (C=O) | Asymmetric & Symmetric Stretch | 1700 - 1780 |

| Acetyl Carbonyl (C=O) | Stretch | ~1680 |

| Aromatic & Olefinic C=C | Stretch | 1450 - 1630 |

| C-N Imide | Stretch | 1350 - 1390 |

| Aromatic & Olefinic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO₃, corresponding to a monoisotopic mass of approximately 215.06 Da. uni.luchemicalbook.com High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Expected fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment ion at m/z 172.

Cleavage of the N-phenyl bond.

Fragmentation of the pyrrole-2,5-dione ring.

Predicted mass spectrometry data for protonated and other adducts of the molecule have been calculated. uni.lu

Table 2: Predicted m/z for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M-H]⁻ | 214.05096 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to π → π* transitions of the conjugated system, which includes the phenyl ring and the α,β-unsaturated carbonyl system of the maleimide moiety. N-substituted maleimides typically exhibit strong UV absorbance in the 200-350 nm range. kpi.uarsc.org The exact position and intensity of the absorption maxima (λ_max) would be influenced by the conjugation between the phenyl ring and the maleimide ring, as well as the presence of the acetyl group. For the related compound N-(4-Acetylphenyl)maleimide in methanol (B129727), a UV absorption maximum has been recorded, though the specific wavelength is not publicly detailed. spectrabase.com For comparison, N-phenylmaleimide shows absorption in the 250-350 nm range. nist.gov

Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound.

Key structural features that would be determined include:

The planarity of the pyrrole-2,5-dione ring.

The dihedral angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione ring. This angle is crucial for understanding the degree of electronic conjugation between the two ring systems. In similar structures, like N-(3-Methylphenyl)succinimide, this angle is reported to be 52.5°. nih.gov

The conformation of the acetyl group relative to the phenyl ring.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing.

While a crystal structure for this compound itself is not reported, analyses of other N-phenylmaleimide derivatives have been published, providing a basis for expected structural parameters. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-acetylphenyl)maleimide |

| N-(4-methylphenyl)maleimide |

| N-(3-Methylphenyl)succinimide |

| N-phenylmaleimide |

Polymorphism and Crystallization Engineering

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the physical and chemical properties of a compound. At present, there are no published studies dedicated to the polymorphic screening or crystallization engineering of this compound.

Future research in this area would involve systematic crystallization experiments under a variety of conditions, including different solvents, temperatures, and crystallization rates. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to identify and characterize any potential polymorphs. Success in this endeavor would allow for the creation of a data table similar to the hypothetical one below, which would be populated with experimental findings.

Table 1: Hypothetical Polymorphic Forms of this compound

| Form | Crystal System | Space Group | Melting Point (°C) | Key Distinguishing Peaks in PXRD (2θ) |

| I | Monoclinic | P2₁/c | Data not available | Data not available |

| II | Orthorhombic | Pbca | Data not available | Data not available |

This table is for illustrative purposes only, pending experimental data.

Conformational Dynamics and Intermolecular Interactions

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape and how it interacts with itself and its environment. A detailed analysis of the conformational dynamics and intermolecular interactions of this compound is required for a complete understanding of its behavior.

The conformation of this compound is largely defined by the torsional angles between the phenyl and pyrrole-2,5-dione rings, as well as the planarity of these ring systems. The degree of twist between the two rings can significantly impact the molecule's electronic properties and its ability to participate in intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining these parameters in the solid state. Such an analysis would provide precise measurements of the dihedral angle between the phenyl and pyrrole-2,5-dione rings and would also reveal any deviations from planarity within each ring. For related N-aryl maleimides, dihedral angles can vary significantly depending on the substituents and crystal packing forces.

Table 2: Hypothetical Torsional Angles and Ring Planarity Data for this compound

| Parameter | Value (°) | Method of Determination |

| Dihedral Angle (Phenyl-Pyrrole) | Data not available | Single-Crystal X-ray Diffraction |

| Pyrrole-2,5-dione Ring Puckering Amplitude | Data not available | Single-Crystal X-ray Diffraction |

This table is for illustrative purposes only, pending experimental data.

While this compound does not possess classical hydrogen bond donors (like -OH or -NH), it can participate in weaker C-H···O hydrogen bonds. The acetyl group and the carbonyl groups of the pyrrole-2,5-dione ring act as hydrogen bond acceptors.

A detailed crystallographic study would be necessary to identify and characterize these weak hydrogen bonds, both within a single molecule (intramolecular) and between adjacent molecules in the crystal lattice (intermolecular). These interactions play a critical role in stabilizing the crystal structure.

Understanding the supramolecular assembly is key to predicting and controlling the material properties of the compound. Advanced crystallographic analysis would reveal the packing motifs and the specific interactions that govern the self-organization of this compound in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), one can determine the most stable three-dimensional arrangement of atoms in the 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione molecule, a process known as geometry optimization. This optimized structure provides foundational data, including precise bond lengths and angles.

From this stable geometry, a wealth of electronic properties can be calculated to understand the molecule's behavior. These calculations are fundamental for predicting how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity profile.

Table 1: Global Reactivity Indices Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for softer molecules. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

Note: As no specific computational studies for this compound were found, this table presents the theoretical formulas for reactivity indices, not calculated values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different electrostatic potential values:

Red regions indicate a negative potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the acetyl and dione (B5365651) groups.

Blue regions indicate a positive potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-neutral potential.

This map provides a clear and intuitive guide to the molecule's reactive sites.

Computational chemistry can be used to model the entire pathway of a chemical reaction, identifying the transient, high-energy structures known as transition states. By locating the transition state for a proposed reaction involving this compound, chemists can calculate the activation energy, which determines the reaction rate. This is crucial for understanding reaction mechanisms and predicting the feasibility of chemical transformations under different conditions. However, no specific studies applying transition state theory to this compound are currently available.

For studying the behavior of this compound in a complex environment, such as interacting with a protein or in a solvent, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be employed. In this method, the core part of the system (the compound itself) is treated with high-accuracy quantum mechanics, while the surrounding environment (the protein or solvent) is treated with more computationally efficient molecular mechanics. This allows for the study of large, complex biological systems that would be too computationally expensive to model entirely with QM methods. No QM/MM studies specific to this compound were identified.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Spectroscopic Property Prediction

Theoretical calculations are highly effective in predicting various types of molecular spectra. By simulating the vibrational frequencies of this compound, one can predict its infrared (IR) and Raman spectra. Comparing these predicted spectra with experimentally obtained data can help confirm the molecule's structure and the assignment of its vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, which is essential for structural elucidation. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which correspond to UV-Visible absorption spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in spectral assignment and structural confirmation. sylzyhg.comacs.org The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

For the parent compound, N-phenylmaleimide, DFT calculations have been shown to provide reliable predictions of its NMR spectra. acs.orgdergipark.org.tr The chemical shifts for this compound can be predicted by considering the known values for N-phenylmaleimide and factoring in the substituent chemical shift (SCS) effects of the meta-acetyl group. The acetyl group is moderately de-shielding, and its presence would be expected to shift the signals of the phenyl ring protons and carbons downfield. The protons on the pyrrole-2,5-dione ring are less likely to be significantly affected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations performed on analogous N-phenylmaleimide structures and known substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (pyrrole) | ~6.90 | - |

| C (pyrrole, C=C) | - | ~135.0 |

| C (pyrrole, C=O) | - | ~170.0 |

| C (phenyl, C1-N) | - | ~133.0 |

| H (phenyl, H2) | ~7.90 | - |

| C (phenyl, C2) | - | ~127.0 |

| C (phenyl, C3-Ac) | - | ~138.0 |

| H (phenyl, H4) | ~7.70 | - |

| C (phenyl, C4) | - | ~130.0 |

| H (phenyl, H5) | ~8.10 | - |

| C (phenyl, C5) | - | ~124.0 |

| H (phenyl, H6) | ~7.60 | - |

| C (phenyl, C6) | - | ~129.0 |

| H (acetyl, CH₃) | ~2.65 | - |

| C (acetyl, CH₃) | - | ~26.8 |

| C (acetyl, C=O) | - | ~197.5 |

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at simulating these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. dergipark.org.trrsc.org These simulations are crucial for assigning experimental peaks to specific molecular motions. researchgate.net

For N-phenylmaleimide, simulated IR and Raman spectra show excellent agreement with experimental data. rsc.orgresearchgate.net Key vibrational modes include the C=O stretches of the imide group, C=C stretch of the pyrrole (B145914) ring, and various C-H and ring-breathing modes of the phenyl group.

In this compound, the vibrational spectrum would be a superposition of the modes found in N-phenylmaleimide and those of the acetyl group. A prominent, strong absorption band corresponding to the acetyl C=O stretch would be expected around 1680-1700 cm⁻¹. Other additional bands would include the C-C stretch between the phenyl ring and the acetyl carbonyl, and the symmetric and asymmetric bending modes of the acetyl methyl group. The electronic-withdrawing nature of the acetyl group might also slightly shift the frequencies of the imide carbonyl stretches.

Table 2: Key Predicted Vibrational Frequencies for this compound Based on DFT calculations for N-phenylmaleimide and characteristic frequencies for acetylphenyl groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Imide C=O Asymmetric Stretch | ~1780 | Strong (IR) |

| Imide C=O Symmetric Stretch | ~1710 | Strong (IR) |

| Acetyl C=O Stretch | ~1690 | Strong (IR) |

| Phenyl Ring C=C Stretches | 1450-1600 | Medium-Strong (IR, Raman) |

| Pyrrole C=C Stretch | ~1500 | Medium (Raman) |

| C-N-C Stretch | ~1390 | Medium (IR) |

Prediction of UV-Vis Absorption and Emission Spectra

The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). flinders.edu.auacs.org This method calculates the energies of excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Studies on N-phenylmaleimide and its derivatives show that their UV-Vis spectra are characterized by transitions involving the phenyl and maleimide (B117702) chromophores. acs.orgacs.org The primary absorption bands typically arise from π → π* transitions. acs.org For N-phenylmaleimide, a lower energy band around 285–305 nm and a higher energy band near 250–285 nm are observed. acs.org The planarity between the phenyl and maleimide rings significantly influences these transitions. acs.org

For this compound, the acetyl group acts as a chromophore and an auxochrome. Its presence would likely lead to a red-shift (bathochromic shift) of the absorption bands compared to N-phenylmaleimide due to the extension of the conjugated π-system. The n → π* transition of the acetyl carbonyl group would likely appear as a weak, longer-wavelength absorption.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and the influence of the molecular environment.

Conformational Landscapes and Energy Minima

The key conformational feature of N-phenylmaleimide derivatives is the torsion angle between the planes of the phenyl ring and the pyrrole-2,5-dione ring. acs.org X-ray diffraction and computational studies on N-phenylmaleimide show a non-planar ground state, with a torsion angle of approximately 49.5°. acs.org The barrier to rotation through a planar conformation is lower than the barrier through a perpendicular one. acs.org

For this compound, the acetyl group at the meta position introduces a moderate steric and electronic perturbation. While less sterically hindering than an ortho substituent, the acetyl group will influence the preferred rotational conformation. MD simulations would be necessary to fully map the conformational landscape and identify the global and local energy minima. It is expected that multiple low-energy conformations exist, defined by different rotational angles of the phenyl group and the orientation of the acetyl moiety.

Solvation Effects on Conformation and Reactivity

The solvent environment can significantly impact a molecule's conformation and reactivity. MD simulations often incorporate explicit or implicit solvent models to account for these effects. chemrxiv.orgacs.org For N-phenylmaleimide derivatives, polar solvents can stabilize more polar conformations and influence the electronic structure, which in turn affects UV-Vis spectra and reactivity. rsc.orgresearchgate.net The tautomerization of the maleimide unit can be influenced by solvent polarity, leading to color changes. rsc.org

In the case of this compound, the presence of two carbonyl groups on the maleimide ring and one on the acetyl substituent makes the molecule moderately polar. Solvation with polar solvents like water or ethanol (B145695) would likely involve hydrogen bonding to the carbonyl oxygens. This interaction could influence the rotational barrier between the rings and affect the accessibility of the reactive C=C bond in the maleimide ring for reactions like Michael additions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net These models are fundamental in drug discovery and materials science for designing new compounds with desired properties. For a series of related compounds, QSAR develops a mathematical relationship between descriptors (e.g., steric, electronic, hydrophobic parameters) and activity. actascientific.com

While a full QSAR study requires a series of analogs, the principles can be applied to understand the potential activities of this compound. The N-phenylmaleimide scaffold is a known pharmacophore with a wide range of biological activities, including as an inhibitor of various enzymes. researchgate.net

The activity is highly dependent on the substituents on the phenyl ring. The acetyl group at the meta position of this compound contributes specific properties:

Electronic Effect : It is an electron-withdrawing group, which can influence interactions with biological targets.

Steric Effect : It has a moderate size, which will affect how the molecule fits into a binding pocket.

Hydrogen Bonding : The carbonyl oxygen can act as a hydrogen bond acceptor.

A hypothetical QSAR model for a series of N-phenylmaleimide derivatives would likely include descriptors for these properties to predict activity. Based on general SAR principles for this class of compounds, the meta-acetyl group would confer a distinct activity profile compared to unsubstituted, alkyl-substituted, or halo-substituted N-phenylmaleimides.

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug design for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While direct pharmacophore models for this compound are not extensively documented in the literature, models developed for other maleimide derivatives targeting specific enzymes can offer valuable insights. For instance, pharmacophore models for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors often feature hydrogen bond donors and acceptors, as well as hydrophobic regions, which are present in the structure of this compound. nih.gov The maleimide ring itself can act as a Michael acceptor, a feature that can be incorporated into pharmacophore models.

Molecular Descriptors and Predictive Models for Biological Pathways

Molecular descriptors are numerical values that encode chemical information and are used to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of compounds based on their structural features. For maleimide derivatives, descriptors such as hydrophobicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are critical in determining their pharmacokinetic and pharmacodynamic profiles.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 215.058243 g/mol |

| Topological Polar Surface Area | 50.8 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 315 |

These descriptors suggest that this compound possesses drug-like properties according to Lipinski's rule of five, making it a candidate for further investigation. The acetyl group on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with biological targets.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding ligand-protein interactions and identifying potential biological targets.

Ligand-Protein Interaction Profiling

While specific docking studies for this compound are not widely available, studies on related N-phenylmaleimide derivatives have provided a general understanding of their binding modes. ekb.egekb.eg These compounds often engage in hydrophobic interactions and hydrogen bonding with the amino acid residues in the active site of their target proteins. The phenyl ring can participate in π-π stacking and hydrophobic interactions, while the carbonyl groups of the maleimide ring and the acetyl group can act as hydrogen bond acceptors.

For example, docking studies of maleimide derivatives into the active site of GSK-3β have shown that the maleimide core can form crucial interactions with the hinge region of the kinase. nih.gov The N-phenyl substituent typically occupies a hydrophobic pocket, and any functional groups on the phenyl ring can form additional interactions that enhance binding affinity and selectivity.

Identification of Putative Biological Targets at a Molecular Level

The maleimide moiety is known to react with cysteine residues in proteins, forming stable covalent bonds. This reactivity has been exploited to target a variety of enzymes and receptors. Computational approaches can help identify proteins with accessible cysteine residues in their active or allosteric sites, which could be potential targets for this compound.

Potential biological targets for maleimide derivatives include kinases, such as GSK-3β nih.govcas.org, and other enzymes where cysteine residues play a key role in catalysis or regulation. The selectivity of the interaction can be tuned by the substituent on the nitrogen atom of the maleimide. The 3-acetylphenyl group of the title compound could confer selectivity for specific protein targets. For instance, patent literature suggests that certain 1H-pyrrole-2,5-dione compounds can be used to induce the self-renewal of stem/progenitor supporting cells, indicating a potential interaction with pathways involved in cell differentiation and proliferation. chemspider.com

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Pre Clinical Focus

Enzyme Inhibition and Modulation Studies

The maleimide (B117702) moiety is a well-established reactive group that can covalently modify proteins, often leading to irreversible enzyme inhibition. The nature of the substituent on the nitrogen atom significantly influences this reactivity.

The core mechanism of action for 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione involves the high reactivity of its maleimide group toward sulfhydryl (thiol) groups, particularly those found in the cysteine residues of enzymes. thermofisher.com This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient double-bonded carbons of the maleimide ring. bachem.com This forms a stable, covalent thioether linkage. thermofisher.com